molecular formula C9H7BrO2 B13988235 4-Bromo-2-benzofuranmethanol

4-Bromo-2-benzofuranmethanol

Cat. No.: B13988235
M. Wt: 227.05 g/mol
InChI Key: BIDSQYSWMOBULY-UHFFFAOYSA-N
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Description

4-Bromo-2-benzofuranmethanol is a versatile chemical building block of significant interest in medicinal chemistry for the development of novel therapeutic agents. The benzofuran scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Researchers utilize this brominated benzofuran derivative primarily as a key synthetic intermediate in the design and synthesis of complex molecules with potential anticancer properties . Studies have shown that structurally related benzofuran compounds can act as potent antiproliferative agents by targeting essential cellular processes; for instance, some derivatives inhibit cancer cell growth by binding to the colchicine site of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest . Beyond oncology research, the benzofuran core is a common motif in compounds exhibiting antibacterial and antifungal activities, making this derivative a valuable precursor in the exploration of new antimicrobials . The presence of both the bromine atom and the hydroxymethyl group on the benzofuran ring allows for versatile chemical modifications, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening against various biological targets . Its role as a core structural unit facilitates the construction of difficult-to-prepare polycyclic compounds, accelerating research in hit-to-lead optimization campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(4-bromo-2-benzofuran-1-yl)methanol

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-7(8)5-12-9(6)4-11/h1-3,5,11H,4H2

InChI Key

BIDSQYSWMOBULY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC=C2C(=C1)Br)CO

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Benzofuranmethanol and Analogous Systems

De Novo Benzofuran (B130515) Ring Construction Approaches

The de novo synthesis of the benzofuran scaffold provides a versatile platform for introducing the desired substitution pattern from acyclic precursors. These methods can be broadly categorized into linear and convergent sequences, as well as various cyclization strategies.

Multi-step Linear and Convergent Synthetic Routes

Multi-step synthetic sequences are often employed to construct complex benzofuran systems. A common strategy involves the initial formation of a substituted phenol (B47542), which then undergoes cyclization to form the furan (B31954) ring. For the synthesis of a 4-bromo substituted benzofuran, a convergent approach could involve the coupling of a brominated phenolic component with a suitable three-carbon unit that will ultimately form the furan ring.

One potential route starts from a readily available brominated phenol, such as 3-bromophenol (B21344). This can be elaborated through a series of steps to introduce the necessary functionality for cyclization. For instance, O-alkylation with a protected 2-carbon electrophile, followed by introduction of a one-carbon unit at the ortho position to the hydroxyl group, can set the stage for the final ring closure.

A representative multi-step synthesis could involve the following key transformations:

StepTransformationReagents and ConditionsPurpose
1O-Alkylation3-Bromophenol, 2-bromoacetaldehyde dimethyl acetal (B89532), K2CO3, AcetoneIntroduction of the future C2 and C3 of the furan ring.
2Ortho-FormylationDuff reaction or Reimer-Tiemann reactionIntroduction of a formyl group ortho to the hydroxyl group.
3Cyclization/ReductionAcid catalyst (e.g., PPA), followed by a reducing agent (e.g., NaBH4)Formation of the benzofuran ring and reduction of an intermediate aldehyde.

It is important to note that the regioselectivity of the ortho-formylation step can be a critical factor, and the choice of directing groups on the phenol may be necessary to achieve the desired 4-bromo substitution pattern.

Cyclization Strategies for Furan Moiety Formation

The crucial step in many benzofuran syntheses is the intramolecular cyclization to form the furan ring. This can be achieved under either acidic or basic conditions, with the choice of catalyst often depending on the nature of the acyclic precursor.

Acid-catalyzed cyclization is a widely used method for the synthesis of benzofurans. A common precursor for this reaction is an α-aryloxy ketone or acetal. For the synthesis of 4-Bromo-2-benzofuranmethanol, a plausible precursor would be an acetal derived from a 3-bromophenol derivative. The acid promotes the removal of a protecting group and facilitates the electrophilic attack of the activated side chain onto the electron-rich aromatic ring.

A study on the synthesis of 7-bromobenzofuran (B40398) derivatives via a two-step process involving an initial base-mediated reaction of o-bromophenol with 2-bromoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization, provides a relevant example. nii.ac.jp While targeting a different isomer, the fundamental principle of acid-catalyzed cyclization of a bromophenoxy acetal is demonstrated. Polyphosphoric acid (PPA) is a common catalyst for such transformations. researchgate.net

Table 1: Examples of Acid-Catalyzed Cyclization for Benzofuran Synthesis

Starting MaterialCatalystProductYield (%)Reference
2-(3-methoxyphenoxy)acetaldehyde dimethyl acetalPolyphosphoric acid6-Methoxybenzofuran- researchgate.net
2-(o-bromophenoxy)acetaldehyde dimethyl acetalPhosphoric acid7-Bromobenzofuran- nii.ac.jp
4-bromo-α1-(4-fluorophenyl)-1,2-benzenedimethanolp-Toluenesulfonic acid1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran93

Base-catalyzed cyclization methods often involve the intramolecular nucleophilic attack of a phenoxide onto an adjacent unsaturated system, such as an alkyne or an epoxide. These reactions can be highly efficient for the synthesis of substituted benzofurans.

One prominent strategy is the intramolecular cyclization of o-alkynylphenols. acs.orgnih.govrsc.org For the synthesis of a 4-bromo derivative, a 3-bromo-2-alkynylphenol would be the required precursor. The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the alkyne in a 5-exo-dig cyclization to form the benzofuran ring.

Table 2: Examples of Base-Catalyzed Cyclization for Benzofuran Synthesis

Starting MaterialBaseProductYield (%)Reference
2-(Phenylethynyl)phenolCs2CO32-Phenylbenzofuran (B156813)95 nih.govrsc.org
2-Hexynylphenol[Rh(cod)OH]2/H2O2-Butylbenzofuran92 acs.org
3-(5-bromo-3-ethyl-2-hydroxyphenyl)-1,2-epoxypropaneBase5-bromo-7-ethyl-2-hydroxymethyl-2,3-dihydrobenzofuran- rsc.org

Regioselective Introduction of Bromine Substitution at the 4-Position

The introduction of a bromine atom specifically at the C4 position of the benzofuran ring is a key challenge. This can be achieved either by starting with a pre-brominated precursor or by regioselective bromination of a pre-formed benzofuran ring.

Starting with a 3-bromophenol derivative is a common strategy to ensure the bromine is incorporated at the desired position in the final benzofuran product. The regiochemical outcome of the cyclization step is then critical to forming the 4-bromo isomer.

Alternatively, direct bromination of a 2-substituted benzofuran can be employed. The regioselectivity of this electrophilic aromatic substitution is influenced by the electronic nature of the existing substituent at the C2 position and the reaction conditions. For instance, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide with bromine in acetic acid resulted in the formation of the 4-bromo derivative. researchgate.net While not directly on the target system, this demonstrates the feasibility of C4 bromination under specific conditions. N-Bromosuccinimide (NBS) is another common reagent for the regioselective bromination of aromatic compounds and can be effective for benzofuran systems, sometimes with the aid of a catalyst. researchgate.net

Advanced Functionalization and Derivatization Strategies

Once the 4-bromobenzofuran (B139882) core is established, further functionalization is required to introduce the methanol (B129727) group at the C2 position. A common and effective method is the reduction of a C2-formyl group.

The synthesis of a 4-bromo-2-formylbenzofuran intermediate can be achieved through various formylation methods or by starting from a precursor that already contains the aldehyde functionality, such as 4-bromosalicylaldehyde. ucl.ac.uk The subsequent reduction of the aldehyde to the primary alcohol can be readily accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). jst.go.jp

Table 3: Reduction of Benzofuran-2-carbaldehydes

SubstrateReducing AgentProductYield (%)Reference
5-Bromobenzofuran-2-carbaldehydeNaBH4(5-Bromobenzofuran-2-yl)methanol- mdpi.com
3-Bromo-2-formylbenzofuran-5-carbonitrileLiAlH4(3-Bromo-5-cyanobenzofuran-2-yl)methanol- jst.go.jp

Furthermore, the bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents and the synthesis of a diverse library of 4-substituted benzofuran derivatives. evitachem.com

Selective Introduction of the Hydroxymethyl Functionality at the 2-Position

The introduction of a hydroxymethyl group at the C2 position of the benzofuran nucleus is a critical step in the synthesis of this compound and its analogs. Various methods have been developed to achieve this transformation with high regioselectivity.

One effective two-step strategy involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. researchgate.netscispace.com This initial reaction, conducted in the presence of a palladium catalyst and a base, yields 2-methylene-2,3-dihydrobenzofuran-3-ols. researchgate.net Subsequent acid-catalyzed isomerization of these intermediates leads to the formation of 2-hydroxymethylbenzofurans in good yields (65-90%). researchgate.netscispace.com

Another approach is the direct hydroxymethylation of the benzofuran ring system. While direct formylation or acylation at the 2-position is common, subsequent reduction is required to obtain the hydroxymethyl group. Reductive hydroxymethylation has been demonstrated on analogous heterocyclic systems, such as pyridines, which can be selectively activated and functionalized. rsc.org For instance, a 4-benzofuran-substituted pyridine (B92270) was successfully hydroxymethylated to yield the product in 49% yield. rsc.org Friedel-Crafts type reactions using formaldehyde (B43269) (HCHO) with a Lewis acid catalyst like zinc chloride can also introduce the hydroxymethyl group, though this may sometimes lead to the formation of di-substituted byproducts.

A further method involves the synthesis of 2-aroyl benzofurans, which can then be reduced to the corresponding alcohol. This cascade reaction can be initiated by the annulation of dimethylformamide (DMF) with an aryne, followed by trapping with a sulfur ylide, offering a route to 2-aroyl benzofurans with high functional-group tolerance. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Moiety

The bromine atom at the C4 position of this compound is a key functional handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted benzofuran derivatives.

Palladium catalysis is a powerful tool for the functionalization of aryl bromides. The Suzuki-Miyaura and Sonogashira reactions are among the most widely used palladium-catalyzed cross-coupling methods for this purpose.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction has been successfully applied to various bromobenzofuran systems. arkat-usa.orgsciforum.net For example, 3-(5-bromobenzofuran-2-yl)-1H-pyrazole has been coupled with various arylboronic acids using a benzothiazole-oxime palladium(II) complex as a pre-catalyst. arkat-usa.org The reaction proceeds efficiently under both thermal and microwave-irradiated conditions in aqueous media, affording the arylated products in good to excellent yields. arkat-usa.org The use of potassium heteroaryltrifluoroborates as coupling partners has also been demonstrated to be effective for the Suzuki-Miyaura coupling of bromo- and chloro-substituted heterocycles, including benzofurans. nih.gov

Reactant 1Reactant 2 (Boronic Acid)Catalyst SystemConditionsYieldReference
3-(5-bromobenzofuran-2-yl)-1H-pyrazolePhenylboronic acidPd(II)-complex (0.25 mol%), KOH, TBABH2O-DMF, µw, 150 °C, 10 min88% arkat-usa.org
3-(5-bromobenzofuran-2-yl)-1H-pyrazole4-Methylphenylboronic acidPd(II)-complex (0.25 mol%), KOH, TBABH2O-DMF, µw, 150 °C, 15 min90% arkat-usa.org
3-(5-bromobenzofuran-2-yl)-1H-pyrazole4-Methoxyphenylboronic acidPd(II)-complex (0.25 mol%), KOH, TBABH2O-DMF, µw, 150 °C, 15 min85% arkat-usa.org

The Sonogashira reaction provides a direct route to alkynylated benzofurans by coupling the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Copper-free Sonogashira conditions have also been developed. thieme-connect.comthieme-connect.com This methodology has been used to synthesize 2-alkynylaryl carbonyls from 2-bromocarbonyls, which can then undergo further transformations. thieme-connect.comthieme-connect.com One-pot procedures combining Sonogashira coupling with subsequent cyclization steps have been developed to create highly substituted benzofurans. nih.gov For instance, a three-component reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide can produce 2,3-disubstituted benzofurans in good yields under microwave irradiation. nih.gov

The Hiyama coupling reaction, which utilizes organosilicon reagents, offers a greener alternative to other cross-coupling methods due to the low toxicity of silicon byproducts. iitb.ac.in A notable application in benzofuran synthesis is the one-pot tandem Hiyama alkynylation/cyclization. nih.govacs.org This process typically involves the reaction of a 2-halophenol (often a 2-iodophenol) with a trialkoxysilylalkyne, catalyzed by a palladium complex. nih.govacs.orgdntb.gov.ua

This tandem reaction first involves a Hiyama cross-coupling to form a Csp²–Csp bond, followed by an intramolecular cyclization to construct the benzofuran ring. researchgate.net Palladium acyclic diaminocarbene (ADC) complexes have been shown to be effective catalysts for this transformation, allowing the synthesis of various 2-substituted benzofurans in moderate to good yields (14-57%). nih.govacs.org While this method typically builds the benzofuran scaffold itself, the principles of Hiyama coupling can be applied to pre-formed bromo-benzofurans. For instance, Hiyama coupling of bromo-substituted arenediazonium tetrafluoroborate (B81430) salts with dimethoxydiphenylsilane (B146717) has been achieved using a palladium catalyst. mdpi.com

2-Iodophenol SubstrateTriethoxysilylalkyne SubstrateCatalystYieldReference
2-IodophenolTriethoxy(phenylethynyl)silanePd-ADC complex 4 (2 mol%)57% nih.govacs.org
2-IodophenolTriethoxy(hex-1-yn-1-yl)silanePd-ADC complex 4 (2 mol%)43% nih.gov
2-Iodo-4-methylphenolTriethoxy(phenylethynyl)silanePd-ADC complex 4 (2 mol%)51% nih.gov

Transformations Involving the Hydroxyl Group

The primary alcohol of the hydroxymethyl group at the C2 position is a versatile functional group that can undergo various transformations, such as esterification for protection or derivatization, and selective oxidation to yield aldehydes or carboxylic acids.

Esterification of the hydroxymethyl group is a common strategy for protecting the alcohol during subsequent reaction steps or for creating derivatives with modified properties. The most common method for this is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scienceready.com.auchemguide.co.uk The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. chemistrystudent.com

Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine or a tertiary amine, to achieve esterification under milder conditions. The formation of esters can also be a key step in creating more complex derivatives. For example, benzofuran esters can be converted to hydrazides through hydrazinolysis, which can then be reacted further.

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, providing access to other important classes of benzofuran derivatives. The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation.

Mild oxidizing agents are required for the selective oxidation to the aldehyde without over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are commonly employed for this transformation. The oxidation of a hydroxymethyl group on a benzofuran-related scaffold to the corresponding aldehyde has been reported as a key step in synthetic sequences. actuatetherapeutics.com Similarly, a bromo-substituted benzofuran has been converted to the corresponding aldehyde. nih.gov

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. These 2-carboxybenzofurans are also valuable synthetic intermediates.

Amine Functionalization from Halogenated Benzofuranmethanol Precursors

The introduction of amine functionalities to the benzofuran scaffold is a critical step in the synthesis of many pharmaceutical compounds. nih.gov Starting from halogenated benzofuranmethanols, such as this compound, several methods can be employed to introduce an amine group.

Phthalimide (B116566) and Hydrazine-Mediated Routes

The Gabriel synthesis, a well-established method for forming primary amines, utilizes potassium phthalimide. pearson.comorganic-chemistry.org This method can be adapted for the amination of halogenated benzofuranmethanols. The process typically involves the N-alkylation of phthalimide with the halogenated benzofuranmethanol, followed by the deprotection of the resulting phthalimide to yield the primary amine. organic-chemistry.org A common method for this deprotection is treatment with hydrazine (B178648). tandfonline.comacs.org

For instance, a general procedure would involve reacting this compound with potassium phthalimide to form the corresponding N-substituted phthalimide. Subsequent treatment with hydrazine hydrate (B1144303) would then cleave the phthalimide group, yielding the aminomethyl-benzofuran derivative. tandfonline.com The reaction conditions, such as solvent and temperature, can be optimized to improve yields. researchgate.net

A related approach involves the use of hydrazine to form hydrazide intermediates from benzofuran esters, which can then be further reacted to introduce nitrogen-containing heterocycles.

Direct Amination Approaches

Direct amination offers a more atom-economical route to amine-functionalized benzofurans by avoiding the use of protecting groups. nih.govrsc.org These methods often involve the direct coupling of a halogenated benzofuran with an amine source, frequently catalyzed by a transition metal. rsc.org

Recent advancements have focused on the direct amination of C-H bonds, which represents an even more efficient strategy. nih.gov While not yet widely applied specifically to this compound, these developing methodologies hold promise for future synthetic routes. Another approach is the "borrowing hydrogen" strategy, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine that is subsequently reduced. rug.nl

Innovative Catalytic Strategies in Benzofuranmethanol Synthesis

Catalysis plays a pivotal role in the synthesis of benzofuran derivatives, offering pathways with high efficiency and selectivity. rsc.orgnih.gov

Exploration of Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in benzofuran synthesis. senecalearning.comchemistrystudent.com Transition metal complexes, particularly those of palladium, are highly effective. nih.govacs.org For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, are a common strategy. nih.gov Gold catalysts have also been shown to be effective in the synthesis of benzofurans. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability, making them suitable for industrial applications. frontiersin.orgappliedcatalysts.com Supported metal catalysts, such as palladium on activated carbon, have been used for the synthesis of benzofuran derivatives. nih.gov The development of multifunctional heterogeneous catalysts that can facilitate multiple reaction steps in a one-pot process is an area of active research. rsc.org

A comparison of homogeneous and heterogeneous catalysts reveals a trade-off between activity and selectivity (often higher for homogeneous catalysts) and stability and recyclability (key advantages of heterogeneous catalysts). rsc.org

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis in Benzofuran Synthesis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactantsDifferent phase from reactants
Activity/Selectivity Often highCan be lower
Separation Often difficult, may require distillationEasy, filtration
Reusability ChallengingGenerally good
Industrial Application Fine chemical synthesisLarge-scale production

Investigation of Catalyst-Free Methodologies

While catalytic methods are prevalent, several catalyst-free approaches to benzofuran synthesis have been developed. These methods often rely on thermal or base-catalyzed reactions. For example, the Rap–Stoermer reaction, using a base like triethylamine, can be used to obtain benzofuran derivatives. nih.gov Another strategy involves the reaction of nitroepoxides with salicylaldehydes at elevated temperatures in the presence of a base like potassium carbonate. nih.govresearchgate.net A one-pot, three-component reaction of aromatic α-bromoketones, primary amines, and phenyl isothiocyanate in ethanol (B145695) can also proceed without a catalyst to form thiazol-2-imines containing a benzofuran moiety. mdpi.com

Process Optimization and Reaction Efficiency in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts in the synthesis of this compound and its analogs. Key parameters that are often varied during optimization include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in palladium-catalyzed reactions, the choice of ligand can significantly impact the efficiency of the catalytic cycle. acs.org In a patented two-step cyclization method for preparing 7-bromobenzofuran derivatives, the choice of solvent and acid catalyst was shown to significantly affect the yield and reaction time. The use of milder reaction conditions and lower catalyst loadings is a constant goal in process optimization. acs.org

The table below presents a hypothetical example of reaction optimization data for a generic palladium-catalyzed cross-coupling reaction to form a benzofuran.

Table 2: Illustrative Data for Reaction Optimization

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (5)PPh3K2CO3DMF10065
2Pd(OAc)2 (2.5)PPh3K2CO3DMF10058
3Pd(OAc)2 (5)XPhosCs2CO3Toluene (B28343)11085
4Pd(OAc)2 (5)SPhosK3PO4Dioxane10078

An in-depth examination of the synthetic approaches for this compound and its structural analogs reveals a focus on optimizing reaction outcomes. Researchers in the field are continually exploring methods to enhance yields, improve the efficiency of atom utilization, control the formation of unwanted byproducts, and ensure that laboratory-scale syntheses are amenable to larger-scale production.

1 Strategies for Yield Enhancement and Atom Economy Improvement

The efficient synthesis of benzofuran derivatives, including this compound, is a key focus in organic chemistry, driven by the need for sustainable and cost-effective processes. Key strategies revolve around maximizing reaction yields and improving atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. youtube.comwiley-vch.de

Atom economy is a core principle of green chemistry that evaluates how many atoms from the reactants are incorporated into the final product. wiley-vch.de Reactions with high atom economy are inherently more efficient and generate less waste. Addition and rearrangement reactions are ideal as they have a theoretical atom economy of 100%. In contrast, substitution and elimination reactions generate byproducts, thus lowering their atom economy. In the synthesis of benzofuran analogs, choosing synthetic pathways that maximize atom incorporation is crucial. For example, a cyclization achieved through an addition mechanism is preferable to a route involving multiple protection and deprotection steps, which adds to the reagent count without being incorporated into the final molecule. researchgate.net

Modern synthetic methods aim to improve both yield and atom economy. For instance, an improved synthetic route for related compounds was reported to yield over 70%, emphasizing efficiency and environmental considerations. The development of a three-step process for ibuprofen (B1674241) synthesis, replacing an older six-step method, is a classic example of how redesigning a synthesis can dramatically improve atom economy and reduce waste. youtube.com Similarly, exploring catalytic cycles that regenerate the active catalyst and utilize benign solvents and reagents are key strategies being applied to the synthesis of complex molecules like this compound.

Table 1: Comparison of Synthetic Strategies for Benzofuran Analogs

Synthetic MethodKey FeaturesReported Yields for AnalogsAtom Economy Considerations
Two-Step CyclizationReaction of o-bromophenol with an acetal followed by acid-catalyzed cyclization. Good yields reported for 7-bromobenzofuran derivatives. Generates salt byproducts and water; moderate atom economy.
Palladium-Catalyzed Tandem ReactionsOne-pot Hiyama alkynylation/cyclization from 2-iodophenols. acs.orgUp to 93% for 2-phenylbenzofuran using similar tandem methods. acs.orgHigh efficiency, but requires a palladium catalyst and generates stoichiometric byproducts from the coupling partner.
Intramolecular Heck ReactionPd-catalyzed cyclization of a suitable precursor, can be performed in ionic liquids. rsc.orgRate and selectivity are increased; catalyst can be recycled. rsc.orgImproves overall process efficiency and aligns with green chemistry principles. rsc.org
NBS/NIS Mediated CyclizationElectrophilic cyclization mediated by N-Bromosuccinimide or N-Iodosuccinimide. rsc.orgGenerally good yields under mild conditions. rsc.orgStoichiometric use of halogenating agent reduces atom economy.

2 Minimization of Undesired Side Products and Isomer Formation

A significant challenge in the synthesis of substituted benzofurans is controlling the formation of undesired side products and isomers. The regioselectivity of reactions, particularly electrophilic aromatic substitution, is a critical factor. The benzofuran ring system can be substituted at multiple positions, and directing a new substituent to the desired position (in this case, the 4-position for the bromine atom) requires careful control of the synthetic route.

Isomer Control: The synthesis of a specific isomer like this compound requires a strategy that avoids the formation of other brominated isomers (e.g., 5-bromo, 6-bromo, or 7-bromo derivatives). Direct bromination of 2-benzofuranmethanol is often unselective. Therefore, a common strategy involves starting with a precursor that already contains the bromine atom in the correct position. For example, a synthesis might begin with 3-bromophenol, which would guide the construction of the furan ring to yield the 4-bromo or 6-bromo benzofuran scaffold. The choice of cyclization strategy is paramount in determining the final substitution pattern.

The use of protecting groups is a classic method to prevent reactions at undesired sites. researchgate.net For instance, if a highly reactive position on the benzene (B151609) ring is temporarily blocked, electrophilic substitution can be directed to another position. The protecting group is then removed in a later step. researchgate.net

Side Product Minimization: Side reactions can significantly lower the yield and complicate the purification of the target compound. In the synthesis of related structures like 4-bromo-2-methoxybenzaldehyde, a Cannizzaro reaction can be a significant side reaction if strong bases like sodium methoxide (B1231860) are used. google.com A switch to milder conditions, such as using potassium carbonate as the base, can effectively minimize this unwanted reaction. google.com

Reaction temperature is another critical parameter. Many organic reactions, especially those involving organometallic reagents like Grignards or organolithiums, are conducted at very low temperatures (e.g., -78 °C) to prevent decomposition of intermediates and reduce the rate of side reactions. google.comnewdrugapprovals.org While effective, these cryogenic conditions can pose challenges for scalability. google.com Furthermore, some molecules, such as certain oxetane-carboxylic acids, have been found to be inherently unstable and can isomerize into other cyclic structures upon heating or even during storage at room temperature, highlighting the need for careful handling and optimized conditions. acs.org

Table 2: Common Side Products and Mitigation Strategies

Type of Undesired ProductCauseMitigation Strategy
Positional Isomers Low regioselectivity during electrophilic substitution (e.g., bromination).Use of starting materials with pre-installed substituents; use of directing or protecting groups. researchgate.net
Over-reaction Products Reaction conditions are too harsh, leading to multiple substitutions.Careful control of stoichiometry, reaction time, and temperature.
Products from Side Reactions Competing reaction pathways (e.g., Cannizzaro reaction, elimination). google.comOptimization of reagents and conditions (e.g., using a milder base); running reactions at low temperatures. google.comnewdrugapprovals.org
Isomerization Products Instability of the target molecule or intermediates. acs.orgMild workup and purification conditions; avoiding excessive heat; immediate use in the next step.
Dimers/Polymers Self-reaction of reactive intermediates. blogspot.comUse of high dilution conditions; controlled addition of reagents.

3 Scalability Considerations for Research-Scale Preparations

Scaling a synthesis from the milligram-scale of a research lab to the multigram or kilogram-scale required for further studies presents a unique set of challenges. A procedure that is successful on a small scale may not be practical, safe, or economical on a larger scale.

One of the primary considerations is the choice of reagents and solvents. Reagents that are easy to handle in small quantities may become problematic on a larger scale. For example, the use of butyl lithium often requires cryogenic temperatures (-78 °C), which is difficult and costly to maintain in large reactors. google.com Alternative reagents or synthetic routes that operate at or near room temperature are often sought for scalable processes. google.com A patent for a related compound highlights a process that is "industrially scalable," suggesting it avoids many of the pitfalls of typical lab-scale syntheses.

Purification methods are also a key factor. Chromatography, a common purification technique in research labs, is often not feasible for large quantities of material. Crystallization is a much more scalable and economical method for purification. google.com Therefore, developing a synthesis that yields a crude product pure enough to be purified by simple crystallization is a major advantage. This often involves carefully controlling the reaction to minimize impurities that might inhibit crystallization. newdrugapprovals.org

Solvent selection impacts cost, safety, and environmental footprint. Solvents like diethyl ether are highly flammable and not ideal for large-scale work, whereas solvents like toluene or heptane (B126788) may be more suitable. google.comgoogle.com The process work-up, including extractions and washes, must also be considered, as handling large volumes of solvents can be cumbersome.

Finally, the robustness of the reaction is critical. A scalable process must be reliable and consistently provide the desired product in high yield and purity, even with minor variations in reaction conditions. This requires a thorough understanding of the reaction mechanism and the impact of all parameters on the reaction outcome.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Detailed Reaction Mechanisms for Benzofuranmethanol Formation

The formation of the 4-Bromo-2-benzofuranmethanol skeleton is most plausibly achieved through a tandem catalytic process, such as a Sonogashira cross-coupling followed by an intramolecular cyclization. This strategy is a cornerstone in the synthesis of 2-substituted benzofurans.

A primary route would involve the reaction of a di-halogenated phenol (B47542), specifically 5-bromo-2-iodophenol, with propargyl alcohol. The reaction proceeds via two main stages: an initial palladium/copper-catalyzed Sonogashira coupling, followed by a cyclization step.

Mechanism: Sonogashira Coupling and Intramolecular Cyclization

The detailed mechanism involves two interconnected catalytic cycles: a primary palladium cycle for the cross-coupling and a secondary copper cycle that facilitates the activation of the alkyne.

Palladium Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (5-bromo-2-iodophenol) to form an organopalladium(II) complex. The C-I bond is significantly more reactive than the C-Br bond, ensuring selective reaction at the 2-position.

Transmetalation: A copper(I)-acetylide intermediate, formed in a separate cycle from propargyl alcohol and a copper(I) salt, transfers the alkynyl group to the palladium(II) complex. This step regenerates the copper catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylphenol intermediate and regenerate the Pd(0) catalyst.

Copper Co-Catalyst Cycle:

π-Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne of propargyl alcohol, forming a π-complex.

Deprotonation: In the presence of a base (e.g., an amine), the terminal alkyne is deprotonated, leading to the formation of a copper(I)-acetylide species. This species is the key nucleophile for the transmetalation step in the palladium cycle. mdpi.comnih.gov

Intramolecular Cyclization (Annulation): Once the 2-(3-hydroxyprop-1-yn-1-yl)-5-bromophenol intermediate is formed, the final step is the cyclization to form the benzofuran (B130515) ring. This is typically a 5-exo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne. This process can be promoted by the same catalytic system or by heat. The attack is followed by protonolysis to yield the final this compound product.

An alternative, though less direct, pathway could involve a Heck-type reaction . An intramolecular oxidative Heck cyclization of an ortho-alkenyl phenol could also form the benzofuran ring. nih.govnih.gov In this hypothetical scenario, a suitable precursor, such as 2-allyl-4-bromophenol, would undergo an intramolecular oxidative cyclization catalyzed by a palladium(II) complex to form a dihydrobenzofuran intermediate, which would then require subsequent oxidation and functional group manipulation to yield this compound.

Kinetic and Thermodynamic Aspects of Functional Group Transformations

While specific kinetic and thermodynamic data for the synthesis of this compound are not available in the literature, the general principles governing the proposed reaction pathway can be discussed.

Role of Intermediates in Benzofuranmethanol Synthesis (e.g., organometallic species, radical intermediates)

The synthesis of this compound via the proposed palladium/copper-catalyzed route involves a series of well-defined organometallic intermediates.

Organopalladium Species: The palladium catalyst cycles through several key intermediate states.

Pd(0)Ln: The active catalytic species, typically a coordinatively unsaturated palladium(0) complex with phosphine (B1218219) ligands.

Aryl-Pd(II)-I Complex: Formed after the initial oxidative addition of the 2-iodo-5-bromophenol to the Pd(0) center. This is a square planar Pd(II) species.

Aryl-Pd(II)-Alkynyl Complex: Generated after the transmetalation step, where the iodo ligand is replaced by the propargyl alcohol-derived alkynyl group.

The regeneration of the Pd(0) catalyst occurs upon reductive elimination from this complex.

Organocopper Species: The primary role of the copper co-catalyst is to form the copper(I)-acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation with the palladium(II) complex. nih.gov This prevents the undesirable homocoupling of the alkyne (Glaser coupling) and accelerates the desired cross-coupling. mdpi.com

The table below outlines the key intermediates and their roles in the proposed Sonogashira-cyclization pathway.

Intermediate TypeSpecific ExampleRole in Synthesis
Organopalladium [Ar-Pd(II)(L)2-I]Product of oxidative addition; electrophile for transmetalation
Organopalladium [Ar-Pd(II)(L)2-C≡C-R]Product of transmetalation; precursor to reductive elimination
Organocopper [Cu-C≡C-R]Active alkynylating agent; nucleophile for transmetalation
Organic Intermediate 2-(3-hydroxyprop-1-yn-1-yl)-5-bromophenolProduct of Sonogashira coupling; substrate for cyclization

While the ionic organometallic pathway is dominant, the potential for radical intermediates exists in alternative synthetic strategies. For instance, some benzofuran syntheses have been developed that proceed through cascade radical cyclization mechanisms, often initiated by a single-electron transfer (SET) event. nih.gov In such a pathway, an aryl radical could be generated from an aryl halide, which then undergoes intramolecular cyclization onto a tethered alkyne or alkene. However, for the specific transformation of an o-halophenol with a terminal alkyne, the palladium-catalyzed ionic pathway is the most established and controlled method.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of molecular structure, connectivity, and dynamics. For a molecule like 4-Bromo-2-benzofuranmethanol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is typically the first step in the structural analysis of an organic compound. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be expected for each proton.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (Hz)
H-3~6.8s-
H-5~7.5ddJ = 8.8, 2.0 Hz
H-6~7.2tJ = 8.8 Hz
H-7~7.4dJ = 8.8 Hz
-CH₂OH~4.8s-
-OHVariablebr s-

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental data is required for definitive assignment.

Carbon-13 (¹³C) NMR for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (ppm)
C-2~155
C-3~105
C-3a~128
C-4~115
C-5~125
C-6~123
C-7~112
C-7a~154
-CH₂OH~60

Note: This is a hypothetical data table. Definitive assignments require experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-7), confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations between the methylene (B1212753) protons (-CH₂OH) and carbons in the benzofuran (B130515) ring system would confirm the position of the methanol (B129727) substituent.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₇BrO₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.

Expected HRMS Data for this compound:

IonCalculated Exact Mass
[C₉H₇⁷⁹BrO₂]⁺225.9680
[C₉H₇⁸¹BrO₂]⁺227.9660

Note: This is a hypothetical data table. Experimental verification is necessary.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. For example, the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom would likely be observed. The analysis of these fragmentation patterns, in conjunction with the exact mass measurement and NMR data, provides a comprehensive and definitive structural confirmation of the compound.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the benzofuran ring system, the aliphatic methylene group, and the carbon-bromine bond.

The most prominent feature would be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methanol group (-CH₂OH) would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) docbrown.info.

Vibrations associated with the benzofuran core provide further structural confirmation. Aromatic C=C stretching vibrations typically produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the furan (B31954) ring and the primary alcohol are expected in the 1250-1000 cm⁻¹ range. Finally, a strong absorption band in the lower wavenumber "fingerprint region," generally between 600 and 500 cm⁻¹, can be assigned to the C-Br stretching vibration, confirming the presence of the bromine substituent on the benzene ring. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3400 - 3200 Strong, Broad
Aromatic Ring C-H Stretch 3100 - 3000 Medium
Methylene (-CH₂-) C-H Stretch 2950 - 2850 Medium
Aromatic Ring C=C Stretch 1600 - 1450 Medium to Strong, Sharp
Alcohol/Ether C-O Stretch 1250 - 1000 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The benzofuran nucleus is a conjugated system and acts as a chromophore, a light-absorbing group. msu.edu The presence of the bromine atom and the hydroxymethyl group as substituents can influence the absorption maxima (λmax).

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorptions in the ultraviolet region. These absorptions are primarily due to π → π* electronic transitions within the conjugated benzofuran ring system. Compared to the parent benzofuran molecule, the bromine substituent, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The spectrum would likely feature two or more distinct bands, characteristic of aromatic and heteroaromatic systems. Analysis of the λmax values and their corresponding molar absorptivities (ε) helps to confirm the extent of conjugation and the electronic nature of the molecule. nih.gov

Table 2: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Solvent Chromophore
π → π* ~250 Ethanol Benzofuran Ring

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, several chromatographic methods are essential for assessing its purity, isolating it from reaction mixtures, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method would be highly suitable for assessing the purity of this compound. sielc.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. chemscene.com

Table 3: Typical HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV Detector at a specific λmax (e.g., 254 nm)
Injection Volume 10 µL

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. The sample is vaporized and injected into a long capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. GC is highly effective for detecting and quantifying volatile impurities. nih.govnih.gov

Table 4: Representative GC Parameters for Analysis

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 280 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions. rsc.org A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then developed in a chamber containing a suitable solvent system (mobile phase), typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separation is based on polarity; more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate. By comparing the spots of the starting materials, the reaction mixture, and the product, one can quickly determine if the reaction is complete. The retention factor (Rf) value is a key parameter for identification under specific conditions.

Table 5: Standard TLC Conditions for Reaction Monitoring

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄ plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (at 254 nm) and/or chemical staining (e.g., potassium permanganate)

| Measurement | Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front) |

X-ray Crystallography for Definitive Solid-State Structure Determination

Although specific crystallographic data for this compound is not widely published, obtaining such data would be the ultimate confirmation of its structure. The process would involve growing a suitable single crystal and performing a diffraction experiment. The resulting data would include the crystal system, space group, and unit cell dimensions, providing a definitive structural portrait of the molecule. researchgate.netnih.gov

Table 6: Hypothetical X-ray Crystallographic Data Parameters for this compound

Parameter Description
Chemical Formula C₉H₇BrO₂
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a = [value] Å, b = [value] Å, c = [value] Å
α = 90°, β = [value]°, γ = 90°
Volume (V) [value] ų
Molecules per unit cell (Z) 4
Calculated Density [value] g/cm³

| Final R indices | R₁, wR₂ |

Table of Mentioned Compounds

Compound Name
This compound
Benzofuran
2-(bromoacetyl)benzo(b)furan
4-Bromo-4'-chloro benzylidene aniline
4-Bromo-2,3-dihydrobenzofuran
4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol solvate
Ethanol
Methanol
Acetonitrile
Water
Hexane
Ethyl acetate
Helium
Hydrogen

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of benzofuran (B130515) derivatives. For 4-Bromo-2-benzofuranmethanol, methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net These calculations can provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

The stability of this compound can be assessed by calculating its total electronic energy and enthalpy of formation. researchgate.net By comparing these values with those of its isomers or related compounds, a quantitative measure of its thermodynamic stability can be obtained. researchgate.net Generally, the benzofuran ring system is aromatic and thus possesses considerable stability.

Reactivity descriptors, derived from quantum chemical calculations, can predict the sites most susceptible to electrophilic or nucleophilic attack. For instance, the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate regions of high electron density and deficiency, respectively. This information is crucial for understanding the chemical behavior of this compound in various reactions.

Table 1: Representative Calculated Geometrical Parameters for a Benzofuran Scaffold Note: This table presents typical bond lengths for a benzofuran ring system, calculated using DFT methods, to illustrate the type of data obtained from quantum chemical calculations. The values are representative and not specific to this compound.

Parameter Typical Calculated Bond Length (Å)
C-C (in benzene (B151609) ring) 1.39 - 1.41
C-O (in furan (B31954) ring) 1.36 - 1.38
C=C (in furan ring) 1.35 - 1.37
C-Br ~1.90
C-C (methanol group) ~1.52
C-O (methanol group) ~1.43

Conformational Analysis of this compound Systems

The presence of the flexible hydroxymethyl group (-CH₂OH) at the 2-position of the benzofuran ring introduces conformational isomerism in this compound. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule and the energy barriers between different conformations.

The rotational barrier around the C2-C(methanol) bond determines the preferred orientation of the hydroxymethyl group relative to the benzofuran plane. Theoretical studies on similar substituted benzofurans have shown that the conformational preferences can be influenced by solvent effects, with different conformers being favored in polar versus non-polar solvents. rsc.org For this compound, it is likely that conformations minimizing steric hindrance between the hydroxymethyl group and the benzofuran ring are energetically favored. researchgate.net Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen atom of the benzofuran ring could also play a role in stabilizing certain conformations. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table provides a hypothetical representation of the relative energies of different conformers of this compound, as might be determined by computational analysis.

Conformer Dihedral Angle (O-C2-C-O) Relative Energy (kcal/mol)
A 2.5
B 60° 0.8
C 120° 1.5
D 180° 0.0 (most stable)

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations provide a detailed understanding of the distribution of electrons within the this compound molecule. Molecular orbital (MO) theory is a central component of this analysis, with the HOMO and LUMO being of particular interest. The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO may have significant contributions from the bromine atom and the C-Br antibonding orbital. The presence of the bromine atom, an electron-withdrawing group, is likely to lower the energy of the HOMO and LUMO compared to unsubstituted 2-benzofuranmethanol.

Table 3: Representative Molecular Orbital Energies for a Substituted Benzofuran Note: This table shows typical HOMO and LUMO energy values for a substituted benzofuran, as would be calculated by DFT methods. These values are illustrative.

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap 4.7

Reaction Pathway Modeling and Transition State Analysis for Synthetic Strategies

Computational chemistry can be employed to model reaction pathways and analyze transition states, providing valuable insights for designing synthetic strategies for this compound and its derivatives. By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction mechanism and predict the activation energies and reaction rates.

For instance, the synthesis of benzofurans often involves cyclization reactions. nih.gov Theoretical modeling can be used to study the transition state of the key ring-closing step, helping to optimize reaction conditions such as temperature, catalyst, and solvent. nih.gov Similarly, for reactions involving the substitution of the bromine atom, such as in cross-coupling reactions, transition state analysis can elucidate the mechanism and predict the feasibility of the reaction. chemicalbook.com

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to confirm the structure and identity of a compound. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the vibrational modes of the molecule. researchgate.netafricaresearchconnects.com Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental NMR data to aid in the structural elucidation. researchgate.net The prediction of electronic transitions and their corresponding absorption wavelengths can be achieved through time-dependent DFT (TD-DFT) calculations, providing insights into the UV-Vis absorption spectrum of the molecule. researchgate.net The good agreement often found between calculated and experimental spectra validates the computational models used. researchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Benzofuran Derivative Note: This table provides an example of how theoretical and experimental spectroscopic data can be compared for a benzofuran derivative.

Spectroscopic Data Calculated Value Experimental Value
IR Frequency (C=C stretch) 1610 cm⁻¹ 1605 cm⁻¹
¹H NMR Chemical Shift (H3) 6.8 ppm 6.7 ppm
UV-Vis λmax 285 nm 288 nm

Role of 4 Bromo 2 Benzofuranmethanol As a Key Chemical Intermediate

Precursor in the Total Synthesis of Complex Organic Molecules

The unique structural features of 4-Bromo-2-benzofuranmethanol make it an attractive starting material for the total synthesis of various natural products and biologically active compounds. The benzofuran (B130515) moiety is a common scaffold in many natural products with interesting pharmacological properties. epa.govresearchgate.net The bromine atom at the 4-position and the methanol (B129727) group at the 2-position offer orthogonal handles for sequential chemical modifications, a key strategy in the convergent synthesis of complex targets. researchgate.net

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon bonds. This is particularly useful for constructing biaryl linkages or for adding complex side chains to the benzofuran core. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing a gateway for further molecular elaboration.

Table 1: Potential Applications of this compound in Natural Product Synthesis

Natural Product ClassSynthetic StrategyRole of this compound
CoumestansPalladium-catalyzed intramolecular cyclizationPrecursor to a key benzofuran intermediate
PterocarpansMulti-step synthesis involving heterocyclic ring formationBuilding block for the benzofuran portion of the molecule
MoracinsCross-coupling reactions to introduce aryl substituentsProvides the core benzofuran scaffold

This table is illustrative and based on established synthetic routes for these classes of compounds, highlighting the potential utility of this compound.

Building Block for the Construction of Diverse Heterocyclic Systems

The reactivity of this compound allows it to be a versatile building block for the synthesis of a wide array of other heterocyclic systems. The inherent functionality of the molecule can be exploited to construct fused ring systems or to append other heterocyclic moieties.

For instance, the hydroxymethyl group can be converted to a leaving group, facilitating intramolecular cyclization reactions with a nucleophile introduced at the 4-position (after displacement of the bromine). Alternatively, the bromine atom can be used as a handle to introduce a side chain that can subsequently react with the hydroxymethyl group or its derivatives to form a new ring.

Table 2: Examples of Heterocyclic Systems Derivable from this compound

Heterocyclic SystemSynthetic Approach
Furo[3,2-g]chromonesPechmann condensation of a derivative
Benzofuro[3,2-b]pyridinesSkraup synthesis with a derived amine
Thieno[3,2-b]benzofuransFiesselmann thiophene (B33073) synthesis from a dicarbonyl derivative

This table provides examples of synthetic pathways where a functionalized benzofuran like this compound could serve as a key starting material.

A novel series of benzofuran derivatives have been synthesized from 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile, showcasing the utility of brominated benzofurans in constructing complex heterocyclic systems. researchgate.net

Utilization in the Development of Advanced Materials and Specialty Chemicals

The benzofuran scaffold is not only prevalent in bioactive molecules but also in compounds with interesting photophysical and electronic properties. rsc.org This has led to their investigation in the field of materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

This compound can be used as a monomer or a key intermediate in the synthesis of conjugated polymers and organic dyes. The bromine atom allows for polymerization through cross-coupling reactions, while the hydroxymethyl group can be used to tune the solubility and processing characteristics of the resulting materials. The ability to modify both the 2 and 4-positions of the benzofuran ring allows for precise control over the electronic properties of the final material.

Table 3: Potential Material Science Applications of this compound Derivatives

Material ClassApplicationSynthetic Role of this compound
Conjugated PolymersOrganic electronicsMonomer in polymerization reactions
Fluorescent DyesBio-imagingCore scaffold for fluorophore synthesis
Liquid CrystalsDisplay technologiesIntermediate in the synthesis of mesogenic molecules

This table illustrates the potential applications of materials derived from this compound based on the known properties of functionalized benzofurans.

Applications in Multi-component Reactions and Combinatorial Chemistry for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in modern drug discovery, allowing for the rapid synthesis of large libraries of complex molecules from simple starting materials in a single step. The dual functionality of this compound makes it an ideal candidate for use in MCRs.

For example, the hydroxymethyl group could potentially participate in Passerini or Ugi reactions, while the bromine atom provides a site for post-MCR modification, further increasing the diversity of the resulting compound library. This approach allows for the efficient exploration of chemical space around the benzofuran scaffold, which is known to be a "privileged" structure in medicinal chemistry due to its frequent occurrence in bioactive compounds. epa.govbroadinstitute.org

The synthesis of skeletally diverse small molecules can be achieved combinatorially using functionalized building blocks. This highlights the potential of this compound in generating libraries of novel compounds for high-throughput screening.

Table 4: Suitability of this compound for Library Synthesis

FeatureRelevance to Combinatorial Chemistry
Two orthogonal functional groupsAllows for sequential and diverse modifications
"Privileged" benzofuran coreIncreases the likelihood of finding bioactive compounds
Potential for use in MCRsEnables rapid library generation
Amenable to solid-phase synthesisFacilitates purification and automation

This table summarizes the key features of this compound that make it a valuable tool for combinatorial chemistry and the synthesis of compound libraries.

Q & A

Q. What spectroscopic methods are most reliable for confirming the structural identity of 4-Bromo-2-benzofuranmethanol?

To confirm the structure, combine FTIR and FT-Raman spectroscopy to analyze functional groups (e.g., hydroxyl and benzofuran moieties) and compare vibrational frequencies with computational models. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for assigning proton environments and verifying bromine substitution patterns. X-ray crystallography using programs like SHELXL or ORTEP-3 provides definitive stereochemical and bond-length data. For example, crystallographic refinement can resolve ambiguities in bromine positioning within the benzofuran scaffold .

Q. How can researchers optimize synthetic routes for this compound?

A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (as demonstrated in benzofuran analogs ) can streamline synthesis. Key steps include:

  • Bromination of 2-benzofuranmethanol precursors under controlled conditions (e.g., NBS in DMF at 0°C).
  • Protecting the hydroxyl group during bromination to avoid side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates with >95% purity .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Use recrystallization (ethanol/water) for bulk purification and High-Performance Liquid Chromatography (HPLC) with a C18 column for analytical-grade isolation. Monitor purity via thin-layer chromatography (TLC) and confirm with mass spectrometry (ESI-MS or MALDI-TOF) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Dynamic kinetic resolution using chiral catalysts (e.g., BINOL-based phosphoric acids) can enforce enantioselectivity in benzofuran derivatives . X-ray diffraction (XRD) and circular dichroism (CD) spectroscopy are essential for validating stereochemical outcomes. For example, SHELXT can automate space-group determination to resolve chiral centers in crystalline products.

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Systematically compare experimental conditions (solvent, temperature, concentration) and employ density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula ) to model electronic environments. Discrepancies in 13C NMR shifts may arise from solvent polarity effects or crystallographic packing forces, which can be validated via computational chemistry tools .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in pharmacological studies?

Design analogs with systematic substitutions (e.g., varying halogens or methoxy groups) and evaluate their bioactivity using in vitro assays (e.g., enzyme inhibition). Cross-reference results with computational docking studies to map interactions with target proteins. For instance, substituent effects on benzofuran derivatives’ binding affinity can be modeled via molecular dynamics simulations .

Q. How can conflicting crystallographic data on polymorphs of this compound be resolved?

Perform temperature-dependent XRD studies to identify stable polymorphs and use SHELXL for refinement. Pair with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate structural transitions with thermal stability. Contradictions in unit-cell parameters often stem from solvent inclusion or lattice strain, which require iterative refinement .

Methodological Considerations

  • Data Validation : Cross-check experimental results with computational models (e.g., DFT ) to validate spectral and crystallographic data.
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst loading) meticulously to address batch-to-batch variability .
  • Ethical Reporting : Avoid overinterpretation of SAR data without robust statistical validation, particularly in pharmacological contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.